molecular formula C23H26FNO3S B281444 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

カタログ番号 B281444
分子量: 415.5 g/mol
InChIキー: MNUFAYIWORMWRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-285, is a small molecule inhibitor of HER2 (human epidermal growth factor receptor 2) kinase. HER2 is a member of the epidermal growth factor receptor family and is overexpressed in various types of cancer, including breast, gastric, and ovarian cancers. TAK-285 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of HER2-positive cancers.

作用機序

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide inhibits the activity of the HER2 kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and survival (4).
Biochemical and Physiological Effects:
4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have a selective inhibitory effect on HER2 kinase activity, with little or no effect on other members of the epidermal growth factor receptor family (5). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in HER2-overexpressing cancer cells (6).

実験室実験の利点と制限

One advantage of using 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide in lab experiments is its specificity for HER2 kinase, which allows for the investigation of HER2 signaling pathways without interference from other signaling pathways. However, one limitation is that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide may not fully recapitulate the effects of other HER2-targeted therapies, such as trastuzumab, which target the extracellular domain of the receptor (7).

将来の方向性

For the development and use of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include combination therapy with other HER2-targeted therapies, evaluation in other types of HER2-overexpressing cancers, and the development of more potent and selective HER2 kinase inhibitors.
References:
1. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
2. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
3. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
4. T. Kanoh et al., Bioorg Med Chem Lett, 2011, 21, 5568-5572.
5. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
6. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.
7. D. Shimamura et al., Cancer Res, 2010, 70, 3464-3474.
8. K. Takezawa et al., Cancer Sci, 2012, 103, 139-146.

合成法

The synthesis of 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling of the sulfonamide and furan moieties. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

科学的研究の応用

4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for HER2-positive cancers. Preclinical studies have shown that 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can inhibit the growth of HER2-overexpressing cancer cells and tumors in vitro and in vivo (2). In addition, 4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to be effective in overcoming resistance to other HER2-targeted therapies, such as trastuzumab and lapatinib (3).

特性

分子式

C23H26FNO3S

分子量

415.5 g/mol

IUPAC名

4-fluoro-N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C23H26FNO3S/c1-4-23(2,3)15-5-11-21-19(13-15)20-14-17(8-12-22(20)28-21)25-29(26,27)18-9-6-16(24)7-10-18/h6-10,12,14-15,25H,4-5,11,13H2,1-3H3

InChIキー

MNUFAYIWORMWRJ-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F

正規SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。